molecular formula C20H21N3O4 B5337045 N-(1,3-BENZODIOXOL-5-YL)-N'-[4-(PIPERIDINOCARBONYL)PHENYL]UREA

N-(1,3-BENZODIOXOL-5-YL)-N'-[4-(PIPERIDINOCARBONYL)PHENYL]UREA

Cat. No.: B5337045
M. Wt: 367.4 g/mol
InChI Key: IAFLJCYYDWPHKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-BENZODIOXOL-5-YL)-N’-[4-(PIPERIDINOCARBONYL)PHENYL]UREA is a complex organic compound that features a benzodioxole ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZODIOXOL-5-YL)-N’-[4-(PIPERIDINOCARBONYL)PHENYL]UREA typically involves the reaction of 1,3-benzodioxole with a piperidine derivative under specific conditions. The reaction often requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions. The exact conditions, such as temperature and solvent, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZODIOXOL-5-YL)-N’-[4-(PIPERIDINOCARBONYL)PHENYL]UREA can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(1,3-BENZODIOXOL-5-YL)-N’-[4-(PIPERIDINOCARBONYL)PHENYL]UREA has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(1,3-BENZODIOXOL-5-YL)-N’-[4-(PIPERIDINOCARBONYL)PHENYL]UREA exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine
  • N-(1,3-Benzodioxol-5-yl)-4-piperidinamine dihydrochloride
  • N-(1-Benzyl-4-piperidinyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine

Uniqueness

N-(1,3-BENZODIOXOL-5-YL)-N’-[4-(PIPERIDINOCARBONYL)PHENYL]UREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[4-(piperidine-1-carbonyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c24-19(23-10-2-1-3-11-23)14-4-6-15(7-5-14)21-20(25)22-16-8-9-17-18(12-16)27-13-26-17/h4-9,12H,1-3,10-11,13H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFLJCYYDWPHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.